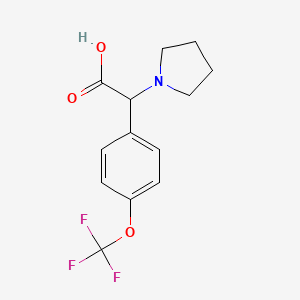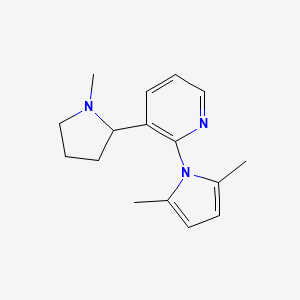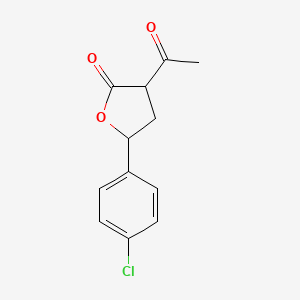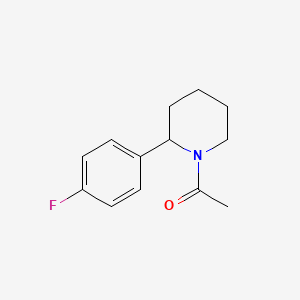
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of a catalyst.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group of the acetic acid moiety.
Substitution: Substitution reactions might occur at the phenyl ring, especially if there are other substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethoxy group could enhance binding affinity or selectivity due to its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(Morpholin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid may confer unique properties, such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C13H14F3NO3 |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19) |
InChI-Schlüssel |
FIFAJOPNEZVRCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)




![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

![7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
![6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one](/img/structure/B11809499.png)
